Ethyl 2-amino-3-(3-methyl-1h-pyrazol-1-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(3-methyl-1H-pyrazol-1-yl)propanoate with ammonia or an amine source under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The ethyl ester group can be substituted with other functional groups such as amides or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acid chlorides or anhydrides can be used for ester substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of amides, acids, or other ester derivatives.
Scientific Research Applications
Ethyl 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, influencing pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: A similar pyrazole derivative with potential biological activities.
Ethyl 2-amino-3-(1H-pyrazol-1-yl)propanoate: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological properties.
Uniqueness
Ethyl 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoate is unique due to the presence of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets, making it a valuable compound for further research and development.
Biological Activity
Ethyl 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoate, an organic compound with the molecular formula C10H17N3O2 and a molecular weight of 211.26 g/mol, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes an amino acid derivative combined with a pyrazole ring, which contributes to its diverse biological properties.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Ethyl ester group
- Amino group
- Branched propanoate structure
These features allow for significant interactions with biological targets, enhancing its potential as a therapeutic agent.
Synthesis
This compound can be synthesized through nucleophilic substitution reactions. Typically, this involves the reaction of ethyl 2-bromo-2-methylpropanoate with 3-methyl-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate, conducted in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. The pyrazole ring's ability to interact with various biological targets allows it to inhibit the growth of certain bacteria and fungi. Studies have shown that derivatives of pyrazole compounds often demonstrate significant antimicrobial effects due to their structural characteristics.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation. The mechanism appears to involve interactions with cellular pathways that regulate cell cycle progression and apoptosis, similar to other pyrazole derivatives which have shown promising results in cancer research .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound reveals that modifications at specific positions on the pyrazole ring can significantly influence its biological activity. For instance, substituents on the pyrazole ring can enhance binding affinity to target enzymes or receptors, leading to improved efficacy in antimicrobial and anticancer assays .
Modification | Effect on Activity |
---|---|
Substituents at position 3 | Increased binding affinity to enzymes |
Alterations in ester moiety | Enhanced solubility and bioavailability |
Case Studies
Case Study 1: Antimicrobial Testing
In a study evaluating various pyrazole derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .
Case Study 2: Anticancer Activity
Another investigation focused on the compound's effects on human cancer cell lines (e.g., A431 and Jurkat cells). Results indicated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis compared to untreated controls .
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 2-amino-3-(3-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-3-14-9(13)8(10)6-12-5-4-7(2)11-12/h4-5,8H,3,6,10H2,1-2H3 |
InChI Key |
UOMGOCFPZZQKKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C=CC(=N1)C)N |
Origin of Product |
United States |
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